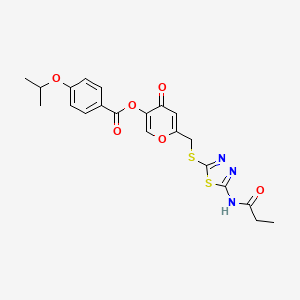
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and agricultural applications due to its diverse biological activities. This article will explore its synthesis, structural features, and biological activities, supported by data tables and relevant research findings.
Structural Features
This compound features a unique combination of functional groups:
- Pyran Ring : Known for its potential as an antitumoral and antibacterial scaffold.
- Thiadiazole Moiety : Associated with antimicrobial properties.
- Benzoate Group : Contributes to diverse biological effects.
The molecular formula of this compound is C20H20N4O7S3 with a molecular weight of approximately 524.6 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process highlights the complexity and potential for structural modification inherent in this compound, allowing for the creation of derivatives with enhanced biological activity.
Antimicrobial Activity
Research indicates that derivatives containing a thiadiazole moiety exhibit significant antimicrobial properties. Specifically, compounds related to 4H-pyran have been evaluated for their antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
- IC50 Values : Certain derivatives showed lower IC50 values than standard antibiotics like ampicillin, indicating stronger antibacterial activity .
Antifungal Activity
The pyran-based structure has also been linked to antifungal properties. Studies have demonstrated that modifications in the thiadiazole component can influence the efficacy against fungal pathogens such as those causing rice sheath blight.
Antitumoral Activity
Preliminary studies suggest that some derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HCT-116. Mechanistic studies indicate that these compounds may induce apoptosis through caspase activation and inhibit CDK2 kinase activity, which is crucial for cell cycle regulation .
Case Studies
-
Antibacterial Evaluation : A study evaluated several pyran derivatives and found that compounds with structural similarities to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Compound IC50 (µM) Activity 4g 75.1 Antibacterial 4j 85.88 Antibacterial - Cytotoxicity Studies : Compounds derived from the pyran structure were tested against HCT-116 cells, revealing promising cytotoxic effects with IC50 values significantly lower than conventional chemotherapeutics .
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Research has shown that modifications on the thiadiazole and pyran rings can significantly influence binding affinity to various biological targets such as enzymes and receptors. This understanding is essential for optimizing the compound for therapeutic use.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-4-18(26)22-20-23-24-21(32-20)31-11-15-9-16(25)17(10-28-15)30-19(27)13-5-7-14(8-6-13)29-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHDKPMRLMLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














